Lipophilicity Differentiation: 2-Adamantyl 2-phenylacetate (LogP 4.1) Versus 1-Adamantyl Analog (LogP 5.7)
2-Adamantyl 2-phenylacetate exhibits a calculated LogP value of 4.1, which is 1.6 LogP units lower than the structurally related 1-adamantyl analog 2-(1-adamantyl)ethyl phenylacetate (calculated LogP 5.7) [1][2]. This lower lipophilicity positions the 2-adamantyl derivative within the optimal Lipinski Rule of Five range for oral bioavailability (LogP < 5), whereas the 1-adamantyl analog exceeds this threshold and may exhibit poorer aqueous solubility and increased non-specific protein binding [3].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.1 |
| Comparator Or Baseline | 2-(1-Adamantyl)ethyl phenylacetate: LogP = 5.7 |
| Quantified Difference | ΔLogP = -1.6 (target compound 28% less lipophilic) |
| Conditions | XLogP3 computational prediction based on atom-type method; target compound calculated via Molaid database; comparator calculated via PubChem XLogP3 3.0 algorithm |
Why This Matters
The LogP value of 4.1 falls within the optimal range for drug-like molecules (LogP 1-5) per Lipinski's Rule of Five, making 2-adamantyl 2-phenylacetate a more favorable starting point for lead optimization than the overly lipophilic 1-adamantyl analog.
- [1] Molaid Chemical Database. (n.d.). 2-Adamantyl 2-phenylacetate (CAS 40155-11-1): Calculated Properties — LogP 4.1. View Source
- [2] PubChem. (2025). Phenylacetic acid, 2-(1-adamantyl)ethyl ester (CID 610091): XLogP3 5.7. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
